molecular formula C35H32F3NO11 B14465395 N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide CAS No. 67665-74-1

N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

Cat. No.: B14465395
CAS No.: 67665-74-1
M. Wt: 699.6 g/mol
InChI Key: CICUVBPDHLAPPS-UHFFFAOYSA-N
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Description

N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a complex organic compound with a multifaceted structure This compound is characterized by its tetracenyl core, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves multiple steps, including the formation of the tetracenyl core and the subsequent addition of functional groups. The synthetic route typically starts with the preparation of the tetracenyl intermediate, followed by acetylation, hydroxylation, and the introduction of the trifluoroacetamide group. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its complex structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its polycyclic aromatic core allows it to intercalate with DNA, potentially disrupting replication and transcription processes. The presence of hydroxyl and ketone groups enables it to form hydrogen bonds with proteins and enzymes, affecting their function. The trifluoroacetamide group may enhance its stability and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Compared to other similar compounds, N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide stands out due to its unique combination of functional groups and polycyclic aromatic core. Similar compounds include:

    Doxorubicin: Another tetracenyl compound used as an anticancer agent.

    Mitoxantrone: A synthetic anthracenedione with anticancer properties.

    Daunorubicin: A tetracenyl compound with similar structural features and biological activity. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

67665-74-1

Molecular Formula

C35H32F3NO11

Molecular Weight

699.6 g/mol

IUPAC Name

N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C35H32F3NO11/c1-15-28(41)20(39-33(46)35(36,37)38)11-23(49-15)50-22-13-34(47,16(2)40)12-19-25(22)32(45)27-26(30(19)43)29(42)18-9-6-10-21(24(18)31(27)44)48-14-17-7-4-3-5-8-17/h3-10,15,20,22-23,28,41,43,45,47H,11-14H2,1-2H3,(H,39,46)

InChI Key

CICUVBPDHLAPPS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OCC6=CC=CC=C6)O)(C(=O)C)O)NC(=O)C(F)(F)F)O

Origin of Product

United States

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